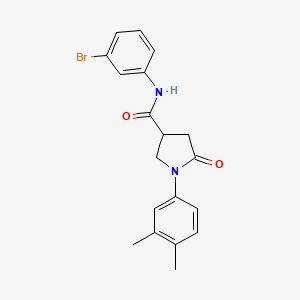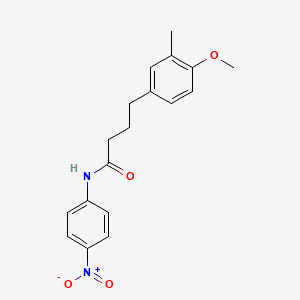
N-(3-bromophenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-(3-bromophenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BDP-9066, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-bromophenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(3-bromophenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the growth of cancer cells and can potentially be used as a chemotherapeutic agent. In drug discovery, N-(3-bromophenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Wirkmechanismus
N-(3-bromophenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of enzymes such as phosphodiesterases and histone deacetylases, which play important roles in cell signaling and gene expression. N-(3-bromophenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also activates the protein kinase A pathway, which is involved in various cellular processes such as metabolism, growth, and differentiation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-bromophenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases. In addition, N-(3-bromophenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-bromophenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its ability to modulate multiple signaling pathways, which can provide insights into the underlying mechanisms of various diseases and cellular processes. However, one limitation of using N-(3-bromophenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(3-bromophenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further investigate its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, N-(3-bromophenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-12-6-7-17(8-13(12)2)22-11-14(9-18(22)23)19(24)21-16-5-3-4-15(20)10-16/h3-8,10,14H,9,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMSPFVXMKVZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-sec-butoxybenzamide](/img/structure/B4087996.png)
![3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4088000.png)

![2,4-dichloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4088008.png)
![7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4088016.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4088021.png)
![N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-chlorobenzenesulfonamide](/img/structure/B4088035.png)
![4-(4-benzyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B4088041.png)
![5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4088046.png)
![N~2~-acetyl-N~1~-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N~1~-(3-pyridinylmethyl)-L-alaninamide](/img/structure/B4088071.png)
![1-(2-fluorophenyl)-5-[2-(2-pyridinyl)ethyl]-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4088083.png)
![N-{1-[4-(4-ethoxy-3-methylphenyl)butanoyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B4088091.png)
![2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-iodophenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4088095.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4088102.png)